

# Diammonium Glycyrrhizinate: A Technical Overview of its Antiviral and Hepatoprotective Actions

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Diammonium Glycyrrhizinate*

Cat. No.: *B155437*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Diammonium Glycyrrhizinate** (DG), a derivative of glycyrrhetic acid from licorice root, has garnered significant scientific interest for its pronounced antiviral and hepatoprotective properties.<sup>[1][2]</sup> This technical guide synthesizes the current understanding of DG's mechanisms of action, supported by quantitative data from preclinical and clinical studies. It details the experimental protocols utilized to elucidate these effects and provides visual representations of key signaling pathways and experimental workflows to facilitate comprehension and further research in the field of drug discovery and development.

## Antiviral Properties of Diammonium Glycyrrhizinate

**Diammonium Glycyrrhizinate** has demonstrated broad-spectrum antiviral activity against a range of human and animal viruses.<sup>[3][4][5]</sup> Its primary antiviral mechanism involves the inhibition of viral entry into host cells.

## Mechanism of Antiviral Action

DG has been shown to effectively inhibit the replication of several human coronaviruses, including HCoV-OC43, HCoV-229E, and SARS-CoV-2, along with its variants.<sup>[3][6]</sup> The principal mechanism is the interruption of spike-mediated cellular entry.<sup>[3][6]</sup> Studies have

indicated that DG can directly bind to a conserved hydrophobic pocket of the receptor-binding domain (RBD) on the viral spike protein.[\[6\]](#) This interaction blocks the binding of the spike protein to the host cell receptor, angiotensin-converting enzyme 2 (ACE2), thereby preventing viral entry and subsequent replication.[\[6\]](#)

Beyond coronaviruses, DG has also shown inhibitory effects against other viruses such as pseudorabies virus (PrV) and porcine parvovirus (PPV).[\[4\]](#)[\[7\]](#) The mode of action in these cases also appears to involve direct interaction with the virus particle, reducing its infectivity.[\[4\]](#)[\[8\]](#) Furthermore, DG has been observed to reduce apoptosis in virus-infected cells.[\[7\]](#)

## Quantitative Antiviral Activity

The antiviral efficacy of **Diammonium Glycyrrhizinate** has been quantified in various in vitro studies. The half-maximal effective concentration (EC50) values against different viruses are summarized below.

| Virus Strain                                                          | Cell Line | EC50 (µg/mL) | Reference                               |
|-----------------------------------------------------------------------|-----------|--------------|-----------------------------------------|
| HCoV-OC43                                                             | HCT-8     | 360 ± 21     | <a href="#">[6]</a>                     |
| HCoV-229E                                                             | Huh-7     | 277 ± 4      | <a href="#">[6]</a>                     |
| SARS-CoV-2<br>(Original)                                              | Vero E6   | 115 - 391    | <a href="#">[3]</a> <a href="#">[6]</a> |
| SARS-CoV-2 Variants<br>(B.1.1.7, B.1.351,<br>BA.5, EG.5,<br>XBB.1.16) | Vero E6   | 115 - 391    | <a href="#">[6]</a>                     |

## Experimental Protocols for Antiviral Assays

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (IC50).

- Cell Seeding: Plate susceptible cells (e.g., Vero E6 for SARS-CoV-2) in 24-well plates and grow to confluence.

- Drug Treatment: Pre-treat the virus with serially diluted concentrations of **Diammonium Glycyrrhizinate** at 37°C for 1 hour.[8]
- Infection: Infect the confluent cell monolayers with the pre-treated virus suspension (e.g., at a multiplicity of infection of 0.01).
- Adsorption: Allow the virus to adsorb for 1 hour at 37°C.
- Overlay: Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose and the corresponding concentration of the drug.
- Incubation: Incubate the plates at 37°C in a 5% CO<sub>2</sub> incubator until viral plaques are visible.
- Staining and Counting: Fix the cells with 4% paraformaldehyde, stain with 1% crystal violet, and count the number of plaques. The inhibition rate is calculated as [(plaques in control - plaques in treatment) / plaques in control] x 100%.[8]



[Click to download full resolution via product page](#)

Caption: Workflow for Plaque-Reduction Assay.

This method quantifies the reduction in viral RNA levels in infected cells following treatment with DG.

- Cell Culture and Infection: Seed cells in 96-well plates and infect with the virus.
- Drug Treatment: Treat the infected cells with various concentrations of DG.
- RNA Extraction: At a specified time post-infection (e.g., 24 or 48 hours), lyse the cells and extract total RNA using a commercial kit.
- qRT-PCR: Perform one-step qRT-PCR using primers and probes specific to a viral gene (e.g., N gene for coronaviruses) and a housekeeping gene (e.g., GAPDH) for normalization.  
[\[6\]](#)
- Data Analysis: Calculate the relative viral RNA levels using the  $\Delta\Delta Ct$  method. The EC50 value is determined by plotting the percentage of viral RNA reduction against the log of the drug concentration.

## Hepatoprotective Properties of Diammonium Glycyrrhizinate

**Diammonium Glycyrrhizinate** is clinically used for the treatment of liver diseases due to its anti-inflammatory, antioxidant, and immunomodulatory effects.[\[1\]](#)[\[9\]](#)

## Mechanism of Hepatoprotective Action

The hepatoprotective effects of DG are multi-faceted and involve the modulation of several key signaling pathways.

- Anti-inflammatory Effects: DG inhibits the activation of the nuclear factor-kappa B (NF- $\kappa$ B) signaling pathway.[\[1\]](#)[\[10\]](#) By preventing the translocation of the p65 subunit of NF- $\kappa$ B to the nucleus, DG suppresses the expression of pro-inflammatory cytokines such as TNF- $\alpha$ , IL-1 $\beta$ , and IL-6.[\[10\]](#)[\[11\]](#) It also downregulates the expression of inflammatory enzymes like iNOS and COX-2.[\[11\]](#)
- Antioxidant Effects: DG has been reported to reduce oxidative stress.[\[12\]](#)[\[13\]](#) It can ameliorate alcohol-induced liver injury by reducing oxidative stress, steatosis, and inflammation.[\[12\]](#)

- Modulation of Apoptosis: DG can inhibit caspase-3 expression, a key enzyme in the apoptotic cascade, thereby reducing hepatocyte apoptosis.[11][14] This is partly achieved through the activation of the Akt signaling pathway.[11]
- Immunomodulation: DG can modulate the immune response in the liver. In a model of autoimmune hepatitis, DG was shown to inhibit the proliferation of NKT cells while promoting the proliferation of regulatory T cells (Tregs), thereby mitigating liver injury.[9][15]
- Regulation of MAPK Pathway: DG can inhibit the activation of mitogen-activated protein kinase (MAPK) pathways, including p38 MAPK, which are involved in inflammatory responses.[10][11]



[Click to download full resolution via product page](#)

Caption: DG's Hepatoprotective Signaling Pathways.

## Quantitative Hepatoprotective Efficacy

The hepatoprotective effects of **Diammonium Glycyrrhizinate** have been demonstrated in various animal models of liver injury.

| Animal Model                                            | DG Dosage        | Effect on Liver Enzymes                                                                       | Reference |
|---------------------------------------------------------|------------------|-----------------------------------------------------------------------------------------------|-----------|
| CCl4-induced acute liver injury in mice                 | -                | Significantly reduced serum ALT and AST levels                                                | [16]      |
| Concanavalin A-induced autoimmune hepatitis in mice     | 75 and 200 mg/kg | Reduced serum ALT and AST levels                                                              | [9]       |
| Anti-tuberculosis drug-induced liver injury in patients | -                | Lower incidence of liver injury; significantly lower TBIL, ALT, and AST levels post-treatment | [17][18]  |
| Alcohol-induced liver injury in mice                    | -                | Alleviated liver injury, inflammation, and lipid deposition                                   | [12]      |

## Experimental Protocols for Hepatoprotective Studies

This protocol describes a common method to induce and evaluate hepatoprotection in an animal model.

- Animal Acclimatization: Acclimate male C57BL/6J mice for one week with free access to food and water.
- Model Induction: Induce liver injury by intraperitoneal injection of a hepatotoxic agent (e.g., concanavalin A at 20 mg/kg).

- Drug Administration: Administer **Diammonium Glycyrrhizinate** (e.g., 75 or 200 mg/kg) intraperitoneally 2 hours before the induction of liver injury.[\[9\]](#)
- Sample Collection: Sacrifice the mice at different time points (e.g., 6 and 24 hours) after induction.[\[9\]](#) Collect blood and liver tissue samples.
- Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercial assay kits.
- Histopathological Examination: Fix liver tissues in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate the degree of liver damage, inflammation, and necrosis.



[Click to download full resolution via product page](#)

Caption: Workflow for Hepatoprotective Animal Study.

This technique is used to detect and quantify specific proteins involved in signaling pathways.

- Protein Extraction: Homogenize liver tissue or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p65, p-p38, p38, β-actin) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using image analysis software.

## Conclusion

**Diammonium Glycyrrhizinate** exhibits significant potential as both an antiviral and a hepatoprotective agent. Its well-defined mechanisms of action, including the inhibition of viral entry and the modulation of key inflammatory and apoptotic pathways, make it a compelling candidate for further drug development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to build upon in their exploration of the therapeutic applications of this promising natural compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. What is Diammonium glycyrrhizinate used for? [synapse.patsnap.com]
- 2. Diammonium Glycyrrhizinate Ameliorates Obesity Through Modulation of Gut Microbiota-Conjugated BAs-FXR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diammonium Glycyrrhizinate Exerts Broad-Spectrum Antiviral Activity Against Human Coronaviruses by Interrupting Spike-Mediated Cellular Entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral Effect of Diammonium Glycyrrhizinate on Cell Infection by Porcine Parvovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad Antiviral Spectrum of Glycyrrhizic Acid for Human and Veterinary Medicine: Reality or Fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diammonium Glycyrrhizinate Exerts Broad-Spectrum Antiviral Activity Against Human Coronaviruses by Interrupting Spike-Mediated Cellular Entry [mdpi.com]
- 7. Antiviral effect of diammonium glycyrrhizinate and lithium chloride on cell infection by pseudorabies herpesvirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral effect of diammonium glycyrrhizinate and lithium chloride on cell infection by pseudorabies herpesvirus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Diammonium Glycyrrhizinate Attenuates A $\beta$ 1–42-Induced Neuroinflammation and Regulates MAPK and NF- $\kappa$ B Pathways In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Diammonium Glycyrrhizinate in Improving Focal Cerebral Ischemia-Reperfusion Injury in Rats Through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diammonium glycyrrhizinate ameliorates alcohol-induced liver injury by reducing oxidative stress, steatosis, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Diammonium Glycyrrhizinate in Improving Focal Cerebral Ischemia-Reperfusion Injury in Rats Through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hepatoprotective effect of diammonium glycyrrhizinate and neuroprotective effect of piperazine ferulate on AmB-induced liver and kidney injury by suppressing apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diammonium Glycyrrhizinate Mitigates Liver Injury Via Inhibiting Proliferation Of NKT Cells And Promoting Proliferation Of Tregs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Diammonium Glycyrrhizinate-Based Micelles for Improving the Hepatoprotective Effect of Baicalin: Characterization and Biopharmaceutical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hepatoprotective effect of diammonium glycyrrhizinate in the treatment of pulmonary tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hepatoprotective effect of diammonium glycyrrhizinate in the treatment of pulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Diammonium Glycyrrhizinate: A Technical Overview of its Antiviral and Hepatoprotective Actions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155437#investigating-the-antiviral-and-hepatoprotective-properties-of-diammonium-glycyrrhizinate]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)